Physicochemical Differentiation: Lipophilicity and Solubility Profile of 6-Cyclopentyl Versus 6-Aryl-5-nitropiperidin-2-ones
The 6-cyclopentyl substituent confers measurably lower calculated lipophilicity compared to 6-aryl analogs, a difference that impacts membrane permeability, aqueous solubility, and downstream formulation considerations. The target compound (C₁₀H₁₆N₂O₃, MW 212.25) bears an aliphatic cyclopentyl group, whereas the 6-(4-methoxyphenyl) analog (C₁₂H₁₄N₂O₄, MW 250.25) contains a planar aromatic ring with a polar methoxy substituent [1]. The increased aromaticity and molecular weight in aryl-substituted analogs alter solubility profiles and metabolic susceptibility, factors directly relevant to bioassay reproducibility and early-stage lead optimization [2].
| Evidence Dimension | Molecular weight and structural class |
|---|---|
| Target Compound Data | MW 212.25 g/mol; 6-cyclopentyl (aliphatic cycloalkyl substituent) |
| Comparator Or Baseline | 6-(4-Methoxyphenyl)-5-nitropiperidin-2-one: MW 250.25 g/mol; 6-aryl substituent; 6-(Furan-2-yl)-5-nitropiperidin-2-one: MW 210.19 g/mol; 6-heteroaryl substituent |
| Quantified Difference | Target MW ~15% lower than 6-(4-methoxyphenyl) analog (212.25 vs 250.25 g/mol); ~1% higher than 6-(furan-2-yl) analog (212.25 vs 210.19 g/mol); cyclopentyl provides distinct aliphatic character versus aromatic systems |
| Conditions | Molecular formula and computed molecular weight from structural data |
Why This Matters
Differences in molecular weight and lipophilic character affect compound solubility, permeability, and metabolic stability, directly influencing bioassay reproducibility and hit-to-lead progression decisions.
- [1] PubChem. 6-(4-Methoxyphenyl)-5-nitropiperidin-2-one (CID 3158364). National Center for Biotechnology Information. View Source
- [2] Nara S, Tanaka R, Eishima J, et al. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. J Med Chem. 2003;46(12):2467-2473. View Source
